3-[(3-Aminophenyl)disulfanyl]aniline
CAS No.: 40897-41-4
Cat. No.: VC21073969
Molecular Formula: C12H12N2S2
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40897-41-4 |
|---|---|
| Molecular Formula | C12H12N2S2 |
| Molecular Weight | 248.4 g/mol |
| IUPAC Name | 3-[(3-aminophenyl)disulfanyl]aniline |
| Standard InChI | InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
| Standard InChI Key | HZCSIYBMJICNFY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N |
| Canonical SMILES | C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N |
Introduction
Chemical Identity and Structure
3-[(3-Aminophenyl)disulfanyl]aniline is an organic compound characterized by two 3-aminophenyl groups connected by a disulfide bond. This structural arrangement provides unique chemical reactivity that has been exploited in various synthetic applications.
Basic Information
Table 1 summarizes the key identification data for 3-[(3-Aminophenyl)disulfanyl]aniline:
| Parameter | Value |
|---|---|
| CAS Number | 40897-41-4 |
| Molecular Formula | C₁₂H₁₂N₂S₂ |
| Molecular Weight | 248.37 g/mol |
| IUPAC Name | 3-[(3-aminophenyl)disulfanyl]aniline |
| InChI | InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
| InChI Key | HZCSIYBMJICNFY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N |
The structure consists of two 3-aminophenyl moieties connected by a disulfide (S-S) bond, with the amino groups positioned meta to the disulfide linkage .
Physical and Chemical Properties
The physicochemical characteristics of 3-[(3-Aminophenyl)disulfanyl]aniline are outlined in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid (powder) |
| Color | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| LogP | 4.81280 |
| XLogP3 | 3 |
| Polar Surface Area (PSA) | 102.64000 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 248.04419 Da |
The compound possesses moderate lipophilicity as indicated by its LogP value, making it somewhat soluble in organic solvents. The presence of amino groups provides hydrogen bond donor capabilities, while the nitrogen atoms and disulfide bond serve as hydrogen bond acceptors .
Synthesis Methods
Related Synthesis Pathways
For the positional isomer bis(2-aminophenyl) disulfide, synthesis has been documented in the context of preparing benzothiazole derivatives. This suggests similar methods might be applicable for the meta-substituted analog .
A general approach for aromatic disulfides includes:
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Preparation of the corresponding thiol (3-aminothiophenol)
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Controlled oxidation to form the disulfide bond
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Purification to obtain the final product
Chemical Reactivity
Disulfide Bond Reactivity
The disulfide bond in 3-[(3-Aminophenyl)disulfanyl]aniline demonstrates characteristic reactivity that has been exploited in various transformations. The S-S bond can be cleaved by:
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Free radical reagents
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Metal catalysts
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Nucleophilic reagents
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Reducing agents
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Thiol-disulfide exchange reactions
This reactivity makes the compound valuable as a precursor in organic synthesis, particularly for the preparation of heterocyclic compounds.
Reductive Cyclization Reactions
For the positional isomer bis(2-aminophenyl) disulfide, reactions with CO₂ in the presence of BH₃NH₃ as a reductant have been reported to yield 2-unsubstituted benzothiazole derivatives. The mechanism involves BH₃NH₃ serving multiple roles:
Table 3: Reaction conditions for reductive cyclization of bis(2-aminophenyl) disulfide
| Parameter | Optimal Value |
|---|---|
| Reductant | BH₃NH₃ (2.5 equiv.) |
| CO₂ Pressure | 1 MPa |
| Solvent | NMP (N-methylpyrrolidone) |
| Temperature | 120°C |
| Reaction Time | 24 h |
| Yield | 93% |
While this reaction has been specifically documented for the ortho-substituted analog, the meta-substituted 3-[(3-Aminophenyl)disulfanyl]aniline might exhibit similar reactivity patterns, albeit potentially leading to different heterocyclic products due to the different position of the amino group .
Amino Group Reactivity
The amino groups in 3-[(3-Aminophenyl)disulfanyl]aniline can participate in various reactions typical of aromatic amines, including:
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Formation of Schiff bases
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Amide formation
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Diazonium salt formation
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Nucleophilic substitution reactions
Research has reported the synthesis of Schiff base derivatives of bis(aminophenyl)disulfide with p-vanillin that exhibit antimicrobial properties, suggesting similar chemistry could be applied to 3-[(3-Aminophenyl)disulfanyl]aniline .
Applications in Organic Synthesis
Functionalization Reactions
The presence of amino groups and the disulfide bond allows for selective functionalization of 3-[(3-Aminophenyl)disulfanyl]aniline. The amino groups can be transformed through:
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N-formylation or N-acylation reactions
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Conversion to isocyanates
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Formation of amides
Biological and Pharmaceutical Applications
| Supplier | Product Code | Package Size | Purity | Price (if available) |
|---|---|---|---|---|
| Sigma-Aldrich | COM490021533 | 1 g | Not specified | $156.00 |
| Combi-Blocks | SH-6141 | 1 g | Not specified | Not specified |
| SRD Pharma | A00009868 | 100 mg, 250 mg, 500 mg, 1 g | Not specified | Not specified |
The compound is typically supplied as a solid/powder .
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 3-[(3-Aminophenyl)disulfanyl]aniline exist, differing in the position of the amino groups or the nature of the linking group between the aromatic rings.
Table 5: Comparison of 3-[(3-Aminophenyl)disulfanyl]aniline with structural analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3-[(3-Aminophenyl)disulfanyl]aniline | 40897-41-4 | C₁₂H₁₂N₂S₂ | 248.37 | Reference compound |
| 3-[(3-Aminophenyl)methylsulfanylmethyl]aniline | Not provided | C₁₄H₁₆N₂S | 244.36 | Contains -CH₂-S-CH₂- instead of -S-S- linkage |
| 3-(3-Amino-phenyl-sulfon-yl)aniline | 599-61-1 | C₁₂H₁₂N₂O₂S | 248.30 | Contains -SO₂- instead of -S-S- linkage |
| 4-[(4-Aminophenyl)disulfanyl]aniline | Not provided | C₁₂H₁₂N₂S₂ | 248.37 | Amino groups in para position |
| Bis(2-aminophenyl) disulfide | Not provided | C₁₂H₁₂N₂S₂ | 248.37 | Amino groups in ortho position |
The different positioning of functional groups affects the reactivity and potential applications of these compounds .
Reactivity Comparison
The position of the amino groups relative to the disulfide bond significantly influences the reactivity patterns of these compounds:
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Ortho-substituted disulfides (bis(2-aminophenyl) disulfide) can undergo intramolecular cyclization to form benzothiazoles
-
Meta-substituted disulfides (3-[(3-Aminophenyl)disulfanyl]aniline) likely exhibit different cyclization patterns
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Para-substituted disulfides may demonstrate altered reactivity due to electronic effects
The ortho-amino derivatives have been more extensively studied in the context of heterocyclic synthesis, particularly for benzothiazole formation .
Future Research Directions
Synthetic Applications
Further exploration of 3-[(3-Aminophenyl)disulfanyl]aniline in organic synthesis could focus on:
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Development of novel heterocyclic scaffolds
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Investigation of selective functionalization strategies
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Application in cross-coupling reactions
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Exploration of asymmetric transformations
Medicinal Chemistry
The potential of 3-[(3-Aminophenyl)disulfanyl]aniline derivatives in medicinal chemistry warrants further investigation:
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Synthesis of additional Schiff base derivatives for antimicrobial screening
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Development of redox-responsive drug conjugates
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Exploration of structure-activity relationships for biological applications
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Application in targeted drug delivery systems
Material Science
The disulfide functionality offers opportunities in material science:
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Development of redox-responsive polymers
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Creation of self-healing materials
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Application in surface modification
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Incorporation into stimuli-responsive materials
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